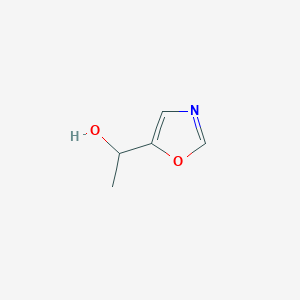

1-(1,3-Oxazol-5-yl)ethan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H7NO2 |

|---|---|

Molecular Weight |

113.11 g/mol |

IUPAC Name |

1-(1,3-oxazol-5-yl)ethanol |

InChI |

InChI=1S/C5H7NO2/c1-4(7)5-2-6-3-8-5/h2-4,7H,1H3 |

InChI Key |

RHOXEKJVUHKEKF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CN=CO1)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation of 1 1,3 Oxazol 5 Yl Ethan 1 Ol

Reactivity of the 1,3-Oxazole Aromatic Ring System

The 1,3-oxazole ring is an aromatic system, but its aromaticity is less pronounced than that of thiazole. wikipedia.org It contains a furan-like oxygen atom at position 1 and a pyridine-like nitrogen atom at position 3. pharmaguideline.com This configuration deactivates the ring towards electrophilic attack compared to rings like furan (B31954) and increases its susceptibility to nucleophilic attack. pharmaguideline.comoxfordsciencetrove.com The acidity of the ring protons decreases in the order of C2 > C5 > C4. thepharmajournal.com

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) on the oxazole (B20620) ring is generally challenging unless the ring is activated by electron-donating groups. wikipedia.orgpharmaguideline.com The pyridine-like nitrogen atom deactivates the adjacent carbon atoms toward electrophilic attack. Consequently, electrophilic substitution preferentially occurs at the electron-rich C5 position. thepharmajournal.comtandfonline.com

In the case of 1-(1,3-oxazol-5-yl)ethan-1-ol (B6262214), the C5 position is already substituted. Therefore, electrophilic attack would be directed to the C4 or C2 positions. The presence of the 1-hydroxyethyl group at C5, which can be considered a weak activating group, may not be sufficient to promote facile substitution at other positions. Substitution at C4 is generally less favored due to the deactivating effect of the adjacent nitrogen atom. Deprotonation at the most acidic C2 position can facilitate substitution at this site. wikipedia.orgpharmaguideline.com

| Position | Relative Reactivity toward EAS | Directing Influence of C5-substituent | Notes |

| C2 | Low (can be activated by deprotonation) | Weakly influenced | The most acidic proton is at C2, making it susceptible to lithiation followed by reaction with an electrophile. wikipedia.orgthepharmajournal.com |

| C4 | Very Low | Weakly activating | Position is deactivated by the adjacent pyridine-like nitrogen. Substitution can occur if C5 is blocked. |

| C5 | High (in unsubstituted oxazoles) | N/A (Substituted) | The preferred site for electrophilic attack in activated oxazoles. wikipedia.orgtandfonline.com |

Nucleophilic Aromatic Substitution Profiles

Nucleophilic aromatic substitution (NAS) reactions on the oxazole ring are uncommon. thepharmajournal.com However, the presence of the electron-withdrawing, pyridine-like nitrogen atom makes the ring system susceptible to nucleophilic attack, particularly at the C2 position, especially if it bears a suitable leaving group. wikipedia.orgoxfordsciencetrove.com The C2 position is the most electron-deficient and therefore the most likely site for nucleophilic attack. pharmaguideline.com The reaction is facilitated by the presence of electron-withdrawing groups on the ring. pharmaguideline.com For this compound, a precursor with a leaving group (e.g., a halogen) at the C2 position would be required for a nucleophilic substitution to occur.

Cycloaddition Reactions, including Diels-Alder Processes

The 1,3-oxazole ring can function as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.orgpharmaguideline.com This reactivity has been extensively utilized as a method for synthesizing substituted pyridines and furans. researchgate.net The initial cycloaddition with a dienophile (like an alkene or alkyne) forms a bicyclic intermediate which is often unstable and rearranges to the final product. wikipedia.orgresearchgate.net

The reaction can be facilitated by electron-donating substituents on the oxazole ring and by the use of Lewis acid catalysts. pharmaguideline.comnih.gov Alkoxy-substituted oxazoles, for instance, are valuable precursors in the synthesis of the pyridoxine (B80251) (vitamin B6) system. wikipedia.org Both intermolecular and intramolecular Diels-Alder reactions involving oxazoles have been well-documented, providing routes to complex natural products. researchgate.netthieme-connect.com The 1-hydroxyethyl group at the C5 position of this compound would be expected to influence the electronic properties of the diene system and the stereochemical outcome of the cycloaddition.

Transformations Involving the Ethan-1-ol Substituent

The ethan-1-ol substituent provides a chiral center and a reactive hydroxyl group, allowing for a variety of chemical transformations.

Reactions at the Chiral Hydroxyl Group (e.g., Esterification, Etherification)

The secondary hydroxyl group of this compound can undergo typical alcohol reactions. These transformations are fundamental in organic synthesis for the introduction of protecting groups or for the synthesis of new derivatives with modified properties.

Esterification: The hydroxyl group can be converted to an ester by reacting with a carboxylic acid or its derivative (like an acid chloride or anhydride). The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. masterorganicchemistry.com This reaction is an equilibrium process. masterorganicchemistry.com

Etherification: The formation of an ether can be achieved through various methods. For instance, the Williamson ether synthesis involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Chemoselective etherification of benzylic-type alcohols can also be achieved using specific reagents that avoid reaction with other functional groups. organic-chemistry.orgresearchgate.net

| Reaction Type | Reagents | Product |

| Esterification | R-COOH, H+ catalyst | 1-(1,3-Oxazol-5-yl)ethyl ester |

| Etherification | 1. NaH; 2. R-X | 5-(1-Alkoxyethyl)-1,3-oxazole |

Modification of the Ethyl Chain

Further modifications of the ethan-1-ol substituent can lead to other important functional groups.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 5-acetyl-1,3-oxazole, using a variety of oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), chromic acid, or under Swern or Dess-Martin periodinane conditions. This transformation is a key step in converting the alcohol functionality into a carbonyl group, which can then undergo further reactions like nucleophilic addition or condensation.

Elimination: Dehydration of the alcohol group can lead to the formation of 5-vinyl-1,3-oxazole. This reaction is typically carried out under acidic conditions and heating, promoting the elimination of a water molecule to form a carbon-carbon double bond. The resulting vinyl group can then participate in polymerization or other addition reactions.

Oxidative and Photochemical Transformations of Oxazole Derivatives

The presence of both an oxidizable alcohol and a photochemically active heterocyclic ring allows for diverse transformations of oxazole derivatives under oxidative and light-induced conditions.

Oxidative Transformations

The secondary alcohol group in this compound is susceptible to oxidation to form the corresponding ketone, 1-(1,3-oxazol-5-yl)ethan-1-one. This is a fundamental transformation in organic synthesis. chemistryviews.orgkhanacademy.org A wide array of standard oxidizing agents can accomplish this conversion, with the choice of reagent often depending on the desired reaction scale, selectivity, and tolerance of other functional groups. chemistryviews.org While tertiary alcohols are resistant to oxidation without C-C bond cleavage, secondary alcohols are readily converted to ketones. chemistryviews.org

The oxazole ring itself can also undergo oxidation, although this often requires more forceful conditions and can lead to ring cleavage. pharmaguideline.com Strong oxidizing agents such as cold potassium permanganate (B83412) or ozone can open the heterocyclic ring. pharmaguideline.com Additionally, enzymatic oxidation represents another pathway for the transformation of the oxazole core. For instance, certain 4- or 5-substituted 2H-oxazoles can be oxidized to the corresponding 2-oxazolone by the cytosolic enzyme aldehyde oxidase, a reaction observed in metabolic studies. nih.gov

Table 1: Common Reagents for the Oxidation of Secondary Alcohols to Ketones

| Reagent/System | Name of Reaction | Typical Conditions |

|---|---|---|

| CrO₃/H₂SO₄/acetone | Jones Oxidation | Acetone, 0°C to room temp. |

| Pyridinium chlorochromate (PCC) | PCC Oxidation | Dichloromethane (CH₂Cl₂), room temp. |

| Pyridinium dichromate (PDC) | Cornforth Oxidation | Dichloromethane (CH₂Cl₂), room temp. |

| Dimethyl sulfoxide (B87167) (DMSO), (COCl)₂ | Swern Oxidation | CH₂Cl₂, -78°C, followed by a hindered base (e.g., Et₃N) |

Photochemical Transformations

Oxazole derivatives are known to possess photophysical and photochemical activity. thepharmajournal.com The oxazole ring can undergo various transformations upon irradiation with light. For example, the photo-oxidation of 2,5-diphenyloxazole (B146863) in the presence of benzoic acid has been shown to yield rearranged products like 4,5-diphenyloxazole (B1616740) and 3,5-diphenyloxazole. tandfonline.com

Another significant photochemical reaction involving the oxazole core is the photoinduced transposition of isoxazoles. This reaction provides a synthetic route to oxazoles from their isoxazole (B147169) isomers and can be carried out efficiently using continuous flow photochemical reactors. organic-chemistry.org Theoretical studies have also been conducted to understand the mechanism of the photochemical transposition of the parent oxazole ring. acs.org Furthermore, the utility of light in oxazole chemistry is highlighted by synthetic methods that use visible-light photoredox catalysis to construct the oxazole ring from various precursors. organic-chemistry.org

Functional Group Interconversions on the Oxazole Scaffold

The hydroxyl group of this compound is a prime site for functional group interconversions (FGIs), enabling the synthesis of a variety of other derivatives. However, the hydroxyl group is a poor leaving group, necessitating its "activation" before it can be displaced in nucleophilic substitution reactions. youtube.com

Activation is typically achieved by converting the alcohol into a sulfonate ester, such as a tosylate or mesylate, or by protonating it under strongly acidic conditions. youtube.com Once activated, the resulting moiety becomes an excellent leaving group and can be readily displaced by a wide range of nucleophiles. This two-step sequence allows for the conversion of the alcohol into halides, azides, thiols, and other functional groups. nih.gov The development of chemoselective methods for such transformations is crucial, especially in complex molecules where multiple reactive sites may be present. nih.gov

Conversion to Halides: The alcohol can be converted to the corresponding alkyl chloride or bromide using common halogenating agents. Thionyl chloride (SOCl₂) is frequently used for chlorination, while phosphorus tribromide (PBr₃) is a standard reagent for bromination. youtube.com

Conversion to Sulfonate Esters: A widely used strategy for activating the hydroxyl group involves its conversion to a sulfonate ester. Reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine (B92270) yields the corresponding tosylate or mesylate. These esters are excellent substrates for Sₙ2 reactions with various nucleophiles.

Table 2: Reagents for Functional Group Interconversion of the Hydroxyl Group

| Transformation | Reagent(s) | Product Functional Group |

|---|---|---|

| Chlorination | Thionyl chloride (SOCl₂), Pyridine | Alkyl Chloride |

| Bromination | Phosphorus tribromide (PBr₃) | Alkyl Bromide |

| Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | Tosylate Ester |

| Mesylation | Methanesulfonyl chloride (MsCl), Pyridine | Mesylate Ester |

Mechanistic Investigations of Oxazole Formation and Reaction Pathways

Elucidation of 1,3-Oxazole Ring Formation Mechanisms

The construction of the 1,3-oxazole core is achieved through various synthetic strategies, each proceeding via distinct mechanistic pathways. Key among these are cycloisomerization and cyclocondensation reactions, which often involve highly reactive intermediates.

Cycloisomerization of N-propargylamides stands out as a versatile and atom-economical method for synthesizing polysubstituted oxazoles, particularly those substituted at the C5 position. chem-station.comscispace.comnih.gov This transformation can be catalyzed by various transition metals (including gold, palladium, and zinc), Brønsted acids, or strong bases. scispace.com

A particularly relevant pathway is the tandem cycloisomerization/hydroxyalkylation of N-propargylamides, which allows for the direct installation of a substituted alcohol moiety at the C5 position. mdpi.comnih.gov Research has demonstrated that a Lewis acid, such as Zinc(II) triflate (Zn(OTf)₂), can effectively catalyze this process. mdpi.comnih.govresearchgate.net The proposed mechanism proceeds through several key steps:

Alkyne Activation: The Lewis acid catalyst (e.g., Zn(OTf)₂) coordinates to and activates the alkyne of the N-propargylamide.

5-exo-dig Cyclization: The amide oxygen acts as an intramolecular nucleophile, attacking the activated alkyne in a 5-exo-dig cyclization. This step forms a transient oxazoline (B21484) intermediate or, more directly, a C5-metallo-oxazole species.

Nucleophilic Addition: The resulting organozinc intermediate at the C5 position of the oxazole (B20620) ring then acts as a nucleophile, attacking an external electrophile, such as an aldehyde or ketone (e.g., trifluoropyruvates). mdpi.comresearchgate.net This step forges the carbon-carbon bond and, upon workup, generates the alcohol functionality at the side chain.

This tandem strategy provides a direct route to compounds structurally analogous to 1-(1,3-oxazol-5-yl)ethan-1-ol (B6262214). mdpi.comacs.org The scope of this reaction is broad, tolerating various substituents on both the N-propargylamide and the electrophile. researchgate.net

| N-Propargylamide Substrate | Electrophile | Product | Yield |

|---|---|---|---|

| N-Propargylbenzamide | Ethyl trifluoropyruvate | Ethyl 3-hydroxy-3-(2-phenyl-1,3-oxazol-5-yl)-2,2,2-trifluoropropanoate | Good |

| N-(1-Phenylprop-2-yn-1-yl)benzamide | Ethyl trifluoropyruvate | Ethyl 3-hydroxy-3-(4-methyl-2-phenyl-1,3-oxazol-5-yl)-2,2,2-trifluoropropanoate | Moderate to Good |

| N-Propargyl-4-chlorobenzamide | Ethyl trifluoropyruvate | Ethyl 3-(2-(4-chlorophenyl)-1,3-oxazol-5-yl)-3-hydroxy-2,2,2-trifluoropropanoate | Good |

Cyclocondensation reactions, such as the reaction of α-haloketones with primary amides (a Bredereck-type reaction) or the coupling of α-diazoketones with nitriles, also serve as fundamental routes to the oxazole ring, often proceeding via the intermediates discussed in the following section. researchgate.net

The formation of the oxazole ring frequently involves the generation and subsequent reaction of highly reactive intermediates like carbenes, ylides, and nitrilium ions.

Nitrilium Ions: These electrophilic species are key intermediates in several oxazole syntheses.

In triflic anhydride-mediated amide activation, an α-arylamide can be activated and react with a nitrile (e.g., acetonitrile) to form a nitrilium ion. Subsequent intramolecular 5-endo-dig cyclization by the amide oxygen onto the nitrilium ion finalizes the oxazole ring. nih.govacs.org

Copper-catalyzed reactions between α-diazoketones and nitriles are proposed to proceed through the formation of a nitrilium ion, generated from the nucleophilic addition of the nitrile onto a copper carbene, followed by intramolecular trapping by the keto group. researchgate.net

An iodine(III)-mediated synthesis of oxazoles from ketones and nitriles involves the formation of an α-iodanyl ketone, which undergoes a Ritter-type reaction with the nitrile to generate a key nitrilium intermediate that cyclizes to the oxazole. mdpi.com

Electrochemical methods have been developed where an alkyne is activated by electro-generated iodonium (B1229267) ions in acetonitrile. The solvent then adds in a Ritter-type reaction to form a vinyl nitrilium ion, which is subsequently trapped by water, leading to cyclization. nih.gov

Carbenes and Ylides: Metal carbene chemistry offers powerful and regioselective routes to oxazoles.

Rhodium-catalyzed reactions of α-diazo-β-keto compounds with carboxamides can form either 4- or 5-substituted oxazoles depending on the catalyst used. The mechanism for the formation of 5-substituted oxazoles is thought to involve the formation of a rhodium carbene, which reacts with the enol tautomer of the carboxamide (O-H insertion), followed by cyclization. acs.org The choice of rhodium catalyst dramatically influences the regiochemical outcome. acs.org

| Diazo Compound | Amide | Rhodium Catalyst | Major Product |

|---|---|---|---|

| Ethyl 2-diazo-3-oxobutanoate | Benzamide | Dirhodium tetraacetate [Rh₂(OAc)₄] | Ethyl 2-phenyl-4-methyloxazole-5-carboxylate (N-H Insertion Pathway) |

| Ethyl 2-diazo-3-oxobutanoate | Benzamide | Dirhodium tetrakis(heptafluorobutyramide) [Rh₂(hfba)₄] | Ethyl 2-phenyl-5-methyloxazole-4-carboxylate (O-H Insertion Pathway) |

A visible-light-induced three-component reaction of iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles provides access to trisubstituted oxazoles. rsc.orgrsc.org The proposed mechanism involves the photo-generation of an electrophilic α-phosphonium carbene. This carbene reacts with a nitrile to form a phosphorus-nitrile (P/N) hybrid ylide. Nucleophilic attack by the carboxylate on the nitrilium carbon of the ylide, followed by an intramolecular Wittig olefination, yields the final oxazole product. rsc.orgrsc.org

Mechanistic Analysis of Oxazole Ring Transformations and Rearrangements

Once formed, the oxazole ring can undergo various transformations and rearrangements. The Cornforth rearrangement is a classic example of a thermal isomerization of substituted oxazoles. wikipedia.org

The reaction involves a 4-acyloxazole rearranging to an isomeric oxazole, effectively swapping the substituents at the C4 and C5 positions. wikipedia.org The mechanism is understood to proceed via a pericyclic electrocyclic ring-opening of the starting oxazole to form a transient dicarbonyl nitrile ylide intermediate. chem-station.comwikipedia.orglookchem.com This highly reactive ylide then undergoes a 1,5-dipolar cyclization in the alternative orientation to furnish the rearranged oxazole product. wikipedia.org The direction of the reaction is dependent on the relative thermodynamic stabilities of the starting material and the rearranged product. wikipedia.org

| Starting Material | Intermediate | Product |

|---|---|---|

| 4-Acyl-5-alkoxyoxazole | Dicarbonyl Nitrile Ylide | 4-Alkoxycarbonyl-5-acyloxazole |

Kinetic and Thermodynamic Characterization of Oxazole-Related Reactions

Detailed kinetic and thermodynamic data for oxazole formation and reaction pathways are often derived from computational studies and experimental measurements of reaction rates.

Quantum-chemical analysis of the formation of 5-aminooxazoles via nitrilium ion intermediates has provided insight into the thermodynamics of the cyclization step. The O-nucleophilic attack of an amide onto the nitrilium ion to form a seven-membered ring intermediate was found to be an endergonic step (ΔG = +14 kcal mol⁻¹), while the subsequent bond-breaking step to form a more stable intermediate was highly exergonic (ΔG = -25.8 kcal mol⁻¹). nih.govacs.org

Kinetic studies on the reactivity of the oxazole ring itself have also been performed. The photo-oxidation of oxazoles by singlet oxygen (¹O₂) is a significant reaction. The reaction is proposed to proceed via a concerted Diels-Alder [4+2] cycloaddition mechanism, forming an unstable endoperoxide that rearranges. nih.gov Kinetic analysis shows that substituted oxazoles react slightly faster than the parent compound, indicating an electronic effect from the substituents. nih.gov

| Compound | Pseudo-First-Order Rate (k, M⁻¹s⁻¹) | Reaction Pathway | Calculated Enthalpy (ΔH, kJ/mol) |

|---|---|---|---|

| Oxazole | 0.94 × 10⁶ | Concerted Diels-Alder Addition | -106.6 |

| 4-Methyl-2,5-diphenyloxazole | 1.14 × 10⁶ | Concerted Diels-Alder Addition | -123.6 |

Furthermore, studies on the atmospheric oxidation of oxazole by hydroxyl (OH) radicals show that direct OH-addition to the carbon atoms of the ring is kinetically favored by several orders of magnitude over hydrogen abstraction from the C-H bonds. researchgate.net

Computational and Theoretical Studies on 1 1,3 Oxazol 5 Yl Ethan 1 Ol and Oxazole Derivatives

Quantum Chemical Calculations (DFT, Ab Initio, Semi-Empirical)

Quantum chemical calculations are fundamental tools for investigating the molecular properties of oxazole (B20620) derivatives. Methodologies such as Density Functional Theory (DFT), ab initio, and semi-empirical approaches are widely employed to model their geometric and electronic structures. scispace.comresearchgate.net

Density Functional Theory (DFT) has become one of the most popular methods for studying oxazole systems due to its balance of computational cost and accuracy. irjweb.comworldwidejournals.com The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently used in conjunction with various basis sets, including 6-31G(d,p), 6-311G(d,p), and 6-311++G(d,p), to optimize molecular geometries and calculate electronic properties. irjweb.comresearchgate.netsemanticscholar.orgdergipark.org.tr These calculations are crucial for determining key parameters like bond lengths, angles, and charge distributions, which correlate well with experimental data where available. researchgate.net

Ab initio methods , which are based on first principles without empirical parameterization, are also utilized for higher accuracy, albeit at a greater computational expense. scispace.com Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD) have been applied to oxazole derivatives to study conformational properties, diradical character, and reaction energetics. researchgate.netnih.govrsc.org For instance, studies have used ab initio calculations to investigate the conformational stability of peptide mimetics containing oxazole rings, finding that the anti conformation is often energetically favored. rsc.org

Semi-empirical methods , while less common for high-accuracy research, can be useful for preliminary studies on larger oxazole-containing systems due to their speed. These methods use parameters derived from experimental data to simplify calculations.

The primary goal of these quantum chemical calculations is to provide a reliable foundation for understanding the molecule's behavior, which is further explored through more specific analyses of its electronic structure and reactivity.

**5.2. Electronic Structure Analysis

Analysis of the electronic structure reveals how electrons are distributed within a molecule, which is key to understanding its stability, reactivity, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. crimsonpublishers.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. dergipark.org.trnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. worldwidejournals.comnih.gov Conversely, a small gap indicates that a molecule is more reactive. irjweb.com

For oxazole and its derivatives, the HOMO-LUMO gap is significantly influenced by substituents on the ring. scispace.comnih.gov Electron-donating groups, such as methyl groups, can increase the energy of the HOMO and decrease the HOMO-LUMO gap, thereby increasing the molecule's reactivity. scispace.com For example, a study on methyl-substituted oxazoles predicted that 2,4,5-trimethyl oxazole is the most reactive in the series due to having the smallest energy gap. scispace.com The introduction of a phenyl group has been shown to pull the electronic densities of the LUMO, also affecting the energy gap. nih.gov

The table below presents calculated FMO data for oxazole and some of its derivatives from a study using the ab initio method, illustrating the effect of substitution on electronic properties.

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

|---|---|---|---|

| Oxazole | -9.52 | 4.42 | 13.94 |

| 2-Methyl Oxazole | -9.21 | 4.51 | 13.72 |

| 5-Methyl Oxazole | -9.19 | 4.57 | 13.76 |

| 2,5-Dimethyl Oxazole | -8.89 | 4.69 | 13.58 |

| 2,4,5-Trimethyl Oxazole | -8.56 | 4.79 | 13.35 |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive behavior of molecules. It illustrates the charge distribution on the molecule's surface, identifying sites for electrophilic and nucleophilic attack. irjweb.comresearchgate.net The MEP map uses a color scale where red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). irjweb.comresearchgate.net Green and yellow represent intermediate potential values.

For oxazole derivatives, MEP maps consistently reveal several key features:

The region around the nitrogen atom (N-3) is characterized by a significant negative potential (red or yellow), making it the primary site for protonation and electrophilic attack. rsc.orgderpharmachemica.com

The oxygen atom in the ring also exhibits negative potential, though often less intense than the nitrogen, identifying it as another potential site for interaction with electrophiles. irjweb.com

The carbon atoms of the oxazole ring show varying potentials, while the regions around the hydrogen atoms are typically positive (blue), indicating their susceptibility to nucleophilic attack. irjweb.com

MEP analysis is crucial for understanding non-covalent interactions, such as hydrogen and halogen bonding, which are vital in supramolecular chemistry and drug-receptor binding. rsc.org For example, the negative potential on the oxazole nitrogen has been confirmed as the preferred binding site in cocrystals with halogen bond donors. rsc.org

**5.3. Reactivity Descriptors and Global/Local Reactivity Analysis

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. These can be global, describing the molecule as a whole, or local, identifying reactivity at specific atomic sites.

Local reactivity within a molecule is effectively analyzed using Fukui functions . These functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed. They are used to identify the most likely sites for electrophilic, nucleophilic, and radical attack. researchgate.netkomorowski.edu.pl

The Fukui function f+(r) relates to nucleophilic attack (electron acceptance).

The Fukui function f-(r) relates to electrophilic attack (electron donation).

Studies on oxazole derivatives have used Fukui functions to pinpoint reactive centers. researchgate.netscispace.com The nitrogen atom and the C5 carbon are often identified as key reactive sites. researchgate.netkomorowski.edu.plresearchgate.net The application of the Hard-Soft Acid-Base (HSAB) principle provides further nuance. scispace.comias.ac.in The HSAB principle states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases. By analyzing Fukui functions, the preference of a specific atomic site for a hard or soft reactant can be determined. researchgate.net For instance, in some substituted oxazoles, a large f⁻ value at the nitrogen atom indicates a preference for reactions with soft electrophiles, whereas a small f⁻ value suggests a preference for hard electrophiles. researchgate.net This distinction is critical for predicting reaction outcomes.

The reactivity sequence for electron-rich oxazoles toward electrophilic attack has been predicted as 2-substituted > 5-substituted > 4-substituted, with electron-donating groups enhancing the reactivity at the nitrogen atom through resonance effects. researchgate.net

Key global reactivity descriptors include:

Chemical Potential (μ): μ ≈ (EHOMO + ELUMO) / 2. It measures the tendency of electrons to escape from a system. Electrons flow from a region of high chemical potential to one of low chemical potential. nih.gov

Chemical Hardness (η): η ≈ (ELUMO - EHOMO) / 2. It is a measure of the molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap. crimsonpublishers.com

Global Softness (S): S = 1 / (2η). It is the reciprocal of hardness; soft molecules are more reactive. nih.gov

Electrophilicity Index (ω): ω = μ² / (2η). This index quantifies the global electrophilic power or electron-accepting capability of a molecule. nih.govijopaar.com

Nucleophilicity Index (N): While various scales exist, it generally relates to the HOMO energy and indicates the electron-donating ability of a species.

Calculations for oxazole derivatives show how substituents modify these global properties, allowing for a quantitative comparison of reactivity across a series of compounds. nih.govrjeid.com For example, a molecule with a lower hardness value and a higher electrophilicity index is generally considered more reactive. researchgate.net

| Compound | Chemical Hardness (η) (eV) | Chemical Potential (μ) (eV) | Electrophilicity Index (ω) (eV) |

|---|---|---|---|

| Oxazole | 3.479 | -3.522 | 1.782 |

| 2-Methyloxazole | 3.454 | -3.398 | 1.671 |

| 5-Methyloxazole | 3.435 | -3.411 | 1.695 |

| 2-Phenyloxazole | 3.137 | -3.692 | 2.169 |

| 5-Phenyloxazole | 3.181 | -3.593 | 2.029 |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. lumenlearning.com This is vital for understanding molecular stability, reactivity, and interactions with biological targets. lumenlearning.com While specific conformational analysis data for 1-(1,3-oxazol-5-yl)ethan-1-ol (B6262214) is not extensively detailed in the available literature, studies on related oxazole-containing molecules provide significant insights into the behavior of the oxazole ring and its substituents.

Theoretical calculations on oxazole-amino acids have shown that the oxazole ring significantly influences molecular conformation. nih.gov For instance, a stable conformation, β2, is often observed, which is stabilized by an intramolecular N-H···N hydrogen bond. nih.gov This conformation is particularly predominant in low-polarity environments. nih.gov In derivatives with additional unsaturation, such as oxazole-dehydroamino acids, π-electron conjugation across the oxazole ring and adjacent double bonds provides further stabilization, making these molecules more rigid. nih.gov Quantum chemical calculations, such as those at the B3LYP/6-31G(d,2p) level of theory, have been used to map the potential energy surface of oxazole-containing ring systems, identifying multiple energy minima that correspond to different stable conformations. iucr.orgresearchgate.net For example, in a cyclohexanespiro-tetraoxazocane derivative, the oxazole substituent was found to have a considerable effect on the geometry of the adjacent tetraoxazocane ring, which adopted a boat-chair conformation in the crystalline state. researchgate.netnih.gov

Molecular dynamics (MD) simulations complement static conformational analysis by providing a dynamic picture of molecular behavior over time. These simulations are frequently used to assess the stability of a ligand when it is bound to a biological receptor. tandfonline.com For various oxazole derivatives, MD simulations have been employed to confirm the stability of docking poses and to calculate binding free energies. tandfonline.comnih.gov For example, 100-nanosecond simulations of imidazo[2,1-b]oxazole derivatives bound to mutant BRAF kinase showed that the proposed scaffold remained stable in the receptor's active site. tandfonline.comnih.gov Similarly, MD simulations of new isoxazole (B147169) derivatives targeting bacterial proteins demonstrated the stability of the ligand-receptor complexes. mdpi.com These studies often calculate the binding free energy using methods like MM-PBSA to quantify the strength of the interaction. tandfonline.com

Table 1: Examples of Molecular Dynamics (MD) Simulation Studies on Oxazole Derivatives This table is interactive. You can sort and filter the data.

| Oxazole Derivative Class | Target Protein | Simulation Length | Key Findings | Reference(s) |

|---|---|---|---|---|

| Imidazo[2,1-b]oxazole | Mutant BRAF Kinase | 100 ns | Confirmed stability in the active site; calculated favorable binding free energies (e.g., -149.552 kJ/mol for the best compound). | tandfonline.com, nih.gov |

| Thiazolidine-2,4-dione-oxazole | PPAR-γ | Not Specified | Screened ligands exhibited good binding interactions and stability. | worldscientific.com |

| Isoxazole Derivatives | E. coli, S. aureus, B. subtilis proteins | Not Specified | Showed remarkable stability of the ligand-receptor complex within the active sites. | mdpi.com |

In Silico Design and Prediction of Chemical Behavior and Interactions

In silico methods are integral to modern medicinal chemistry for designing novel molecules and predicting their properties, thereby streamlining the drug discovery process. jcchems.com These computational tools include quantitative structure-activity relationship (QSAR) modeling, molecular docking, and the prediction of pharmacokinetic properties (ADMET). scispace.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scispace.com For oxazole derivatives, both 2D and 3D-QSAR models have been successfully developed to guide the design of more potent agents. researchgate.netmdpi.com 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) generate contour maps that visualize the regions where steric, electrostatic, or other property changes would enhance or decrease activity. tandfonline.comnih.gov For instance, a CoMSIA model for imidazo[2,1-b]oxazole-based BRAF kinase inhibitors yielded a statistically robust model with good predictive power (Q² = 0.578; R² = 0.828; R²pred = 0.74), which was then used to design four new potential inhibitors. tandfonline.comnih.gov Similarly, QSAR models for oxazole derivatives as FBPase inhibitors and anti-VZV agents have shown high predictive ability, validated both internally and externally. nih.govnih.gov

Table 2: Selected QSAR Models for Oxazole Derivatives This table is interactive. You can sort and filter the data.

| Oxazole Derivative Class | Target/Activity | QSAR Model Type | Key Statistical Parameters | Reference(s) |

|---|---|---|---|---|

| Imidazo[2,1-b]oxazole | BRAF Kinase Inhibition | CoMSIA/SEHA | Q² = 0.578, R² = 0.828, R²pred = 0.74 | tandfonline.com, nih.gov |

| Thiazole/Oxazole Derivatives | FBPase Inhibition | CoMFA | q² = 0.514, r²ncv = 0.986, r²pred = 0.902 | nih.gov |

| Oxazole Derivatives | Anti-VZV Activity | Associative Neural Networks (ASNN) | q² = 0.87-0.9 (cross-validation), q² = 0.83-0.84 (external test set) | nih.gov |

| Oxazole/Oxadiazole Derivatives | Antileishmanial Activity | 2D-QSAR & 4D-QSAR | 2D: R² = 0.90, R²pred = 0.82; 4D: R² = 0.80, R²pred = 0.64 | researchgate.net, mdpi.com |

Molecular Docking and Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. rroij.com It is widely used to elucidate the binding patterns and modes of interaction for oxazole derivatives. nih.gov Studies have successfully docked various oxazole compounds into the active sites of proteins like Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a target for diabetes. jcchems.comrroij.com In one such study, several designed oxazole derivatives showed higher docking scores than the standard drug Rosiglitazone, indicating a strong binding affinity. rroij.com Docking studies on imidazo[2,1-b]oxazole derivatives identified key interactions with the BRAF kinase active site, and analyses of isoxazoles against bacterial proteins revealed binding affinities ranging from -8.16 to -12.84 kcal/mol. tandfonline.comnih.govmdpi.com These docking results are often the starting point for further investigation with more computationally intensive methods like MD simulations. mdpi.comnih.gov

Table 3: Examples of Molecular Docking Studies with Oxazole Derivatives This table is interactive. You can sort and filter the data.

| Oxazole Derivative Class | Protein Target | Software/Method | Key Findings | Reference(s) |

|---|---|---|---|---|

| Designed Oxazole Derivatives | PPARγ (1PRG) | AutoDock 4 | Ligands showed high docking scores (e.g., 0.85) compared to standard Rosiglitazone (0.80), indicating high affinity. | rroij.com |

| Imidazo[2,1-b]oxazole | Mutant BRAF Kinase (4G9C) | Not Specified | Scaffold was stable in the receptor's active site. | tandfonline.com, nih.gov |

| Substituted Oxazole Derivatives | 3KK6, 3LN1 | Auto Dock 4.2 | Docking studies used to predict binding against analgesic and anti-inflammatory targets. | oregonstate.edu |

| Isoxazole Derivatives | Bacterial Proteins (E. coli, S. aureus) | Not Specified | Predicted binding affinities ranged from -8.16 to -12.84 kcal/mol. | mdpi.com |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 1 1,3 Oxazol 5 Yl Ethan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

1D NMR (¹H, ¹³C) and Chemical Shift Assignment

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for identifying the different chemical environments of hydrogen and carbon atoms within the molecule.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton. The methyl (CH₃) protons would appear as a doublet due to coupling with the adjacent methine (CH) proton. The methine proton, in turn, would appear as a quartet, split by the three protons of the methyl group. The hydroxyl (OH) proton typically presents as a broad singlet, and the two protons on the oxazole (B20620) ring (H-2 and H-4) would appear as singlets at lower field (higher ppm) due to the aromatic and electron-withdrawing nature of the heterocycle.

The ¹³C NMR spectrum provides information on the carbon skeleton. Each carbon atom in a unique electronic environment gives a distinct signal. The electronegativity of the attached oxygen and nitrogen atoms significantly influences the chemical shifts of the carbon atoms in the ethan-1-ol side chain and the oxazole ring. libretexts.orgmdpi.com The carbon attached to the hydroxyl group (CH-OH) is expected to resonate at a lower field compared to the methyl carbon. libretexts.org The carbons of the oxazole ring (C2, C4, and C5) will have characteristic shifts in the aromatic region of the spectrum. researchgate.net

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 1-(1,3-Oxazol-5-yl)ethan-1-ol (B6262214)

| Atom Position | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) |

| CH₃ (Ethanol side chain) | ~1.5 (doublet) | ~25 |

| CH (Ethanol side chain) | ~4.9 (quartet) | ~65-70 |

| OH (Ethanol side chain) | Broad singlet | - |

| H-4 (Oxazole ring) | ~7.1 (singlet) | ~125-130 |

| C-5 (Oxazole ring) | - | ~150 |

| H-2 (Oxazole ring) | ~7.9 (singlet) | ~151 |

Note: Predicted values are based on general chemical shift principles and data for analogous structures. Actual values may vary depending on the solvent and experimental conditions. carlroth.comsigmaaldrich.com

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assembling the molecular structure by revealing correlations between nuclei. libretexts.orgwalisongo.ac.id

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a cross-peak would be observed between the methine (CH) proton and the methyl (CH₃) protons of the ethanol (B145695) side chain, confirming their direct connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.eduresearchgate.net This allows for the direct assignment of each proton signal to its corresponding carbon signal. For instance, the quartet at ~4.9 ppm would show a correlation to the carbon signal at ~65-70 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds), which is crucial for connecting different fragments of the molecule. sdsu.eduyoutube.com Key HMBC correlations would include those from the ethanol side-chain protons (CH and CH₃) to the C4 and C5 carbons of the oxazole ring, unequivocally establishing the connection between the side chain and the heterocycle.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This is particularly useful for determining stereochemistry and conformational preferences. For this molecule, NOESY could show correlations between the protons of the ethanol side chain and the H-4 proton of the oxazole ring, providing insights into the molecule's preferred spatial arrangement.

Interactive Table 2: Expected 2D NMR Correlations for this compound

| 2D NMR Experiment | Correlating Protons (¹H) | Correlating Carbons (¹³C) | Information Gained |

| COSY | CH ↔ CH₃ | - | Confirms the ethyl fragment connectivity. sdsu.edu |

| HSQC | CH₃ → C-methyl | C-methyl | Assigns the methyl proton to its carbon. sdsu.edu |

| HSQC | CH → C-methine | C-methine | Assigns the methine proton to its carbon. sdsu.edu |

| HSQC | H-4 → C-4 | C-4 | Assigns the oxazole H-4 proton to its carbon. sdsu.edu |

| HSQC | H-2 → C-2 | C-2 | Assigns the oxazole H-2 proton to its carbon. sdsu.edu |

| HMBC | CH₃, CH → C-5 | C-5 | Connects the ethanol side chain to the oxazole ring. youtube.com |

| HMBC | CH → C-4 | C-4 | Further confirms side chain to ring connectivity. youtube.com |

| NOESY | CH ↔ H-4 | - | Provides information on spatial proximity/conformation. researchgate.net |

Microcryoprobe NMR for Microscale Sample Analysis

For instances where the amount of isolated this compound is extremely limited (nanomole to sub-microgram scale), microcryoprobe NMR is an invaluable tool. nih.gov This technology utilizes cryogenically cooled electronics and small-volume NMR tubes (1-1.7 mm) to dramatically reduce electronic noise and enhance signal-to-noise ratios by a factor of 10 to 20 compared to conventional probes. nih.govbruker.com This extreme sensitivity allows for the acquisition of high-quality 1D and 2D NMR data from minute sample quantities, making it possible to perform complete structural elucidation on previously intractable samples. scispace.comabdn.ac.uk

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. evitachem.com

High-Resolution Electron Impact Mass Spectrometry (HREI-MS)

High-Resolution Mass Spectrometry (HRMS), often using techniques like electron impact (EI) ionization, provides a highly accurate mass measurement of the molecular ion. This precision allows for the unambiguous determination of the molecular formula of this compound, which is C₅H₇NO₂ (monoisotopic mass: 113.0477 Da). uni.lu The fragmentation pattern observed in the mass spectrum gives further structural clues. For example, a characteristic fragment would be the loss of a methyl group (CH₃•) from the molecular ion, leading to a peak at m/z 98.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.govnih.gov This is particularly useful for analyzing the compound within a complex mixture or for confirming its purity. bldpharm.comsynhet.com The sample is first passed through an LC column to separate the components, and the eluent is then introduced into the mass spectrometer. The resulting data provides both the retention time (from LC) and the mass spectrum for the compound. Soft ionization techniques, such as electrospray ionization (ESI), are commonly used in LC-MS, which typically results in the observation of protonated molecules [M+H]⁺ or other adducts. nih.gov

Interactive Table 3: Predicted m/z Adducts for this compound in LC-MS

| Adduct | Predicted m/z |

| [M+H]⁺ | 114.0550 |

| [M+Na]⁺ | 136.0369 |

| [M+K]⁺ | 152.0108 |

| [M+NH₄]⁺ | 131.0815 |

| [M-H]⁻ | 112.0404 |

| [M+H-H₂O]⁺ | 96.0449 |

Data sourced from PubChemLite prediction. uni.lu

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz For this compound, the IR spectrum provides key insights into its molecular structure.

The presence of a hydroxyl (-OH) group is indicated by a characteristic broad absorption band in the region of 3500-3200 cm⁻¹. vscht.cz The C-O stretching vibration of the alcohol typically appears in the 1260-1050 cm⁻¹ range. vscht.cz The oxazole ring itself gives rise to several distinct peaks. The C=N stretching vibration is expected around 1600 cm⁻¹, while the C=C stretching of the ring may appear in the 1680-1640 cm⁻¹ region. vscht.cz Additionally, C-H stretching vibrations from the aromatic oxazole ring and the aliphatic ethyl group will be observed. Aromatic C-H stretches typically occur just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below this value. vscht.cz

Detailed analysis of the FT-IR spectrum allows for the confirmation of these functional groups, providing foundational evidence for the compound's structure. The precise wavenumbers and intensities of these bands can be influenced by the molecular environment and intermolecular interactions, such as hydrogen bonding.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching, broad | 3500-3200 |

| C-H (Aromatic) | Stretching | ~3100-3000 |

| C-H (Aliphatic) | Stretching | <3000 |

| C=N (Oxazole ring) | Stretching | ~1600 |

| C=C (Oxazole ring) | Stretching | ~1680-1640 |

| C-O (Alcohol) | Stretching | 1260-1050 |

Note: The exact positions of the peaks can vary based on the sample preparation and the specific instrument used.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

Chiroptical Spectroscopy: Circular Dichroism (CD) for Absolute Configuration Assignment

Since this compound contains a chiral center at the carbon atom of the ethanol group bearing the hydroxyl group, it can exist as two enantiomers, (R)- and (S)-1-(1,3-oxazol-5-yl)ethan-1-ol. Circular Dichroism (CD) spectroscopy is a vital chiroptical technique used to determine the absolute configuration of chiral molecules in solution. researchgate.net

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum, which plots the difference in absorption (Δε) against wavelength, is unique for each enantiomer, with the spectrum of one being the mirror image of the other.

To assign the absolute configuration, the experimental CD spectrum is compared with a theoretically calculated spectrum. researchgate.net This calculation is typically performed using quantum chemical methods, such as density functional theory (DFT), for a specific enantiomer (e.g., the R-enantiomer). researchgate.net A match between the experimental and calculated spectra in terms of the signs and relative intensities of the Cotton effects allows for the unambiguous assignment of the absolute configuration of the enantiomer being analyzed. researchgate.nethebmu.edu.cn This technique is particularly valuable when crystallographic methods are not feasible.

Advanced Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., Chiral HPLC)

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating its enantiomers. High-Performance Liquid Chromatography (HPLC) is a primary tool for these purposes. nih.gov

For purity assessment, a standard reversed-phase HPLC method can be employed. The compound is passed through a column with a nonpolar stationary phase, and a polar mobile phase is used for elution. The presence of impurities would be indicated by additional peaks in the chromatogram.

To separate the (R)- and (S)-enantiomers, a specialized technique called chiral HPLC is required. researchgate.net This method utilizes a chiral stationary phase (CSP), which is a solid support that has been modified with a chiral selector. researchgate.net The enantiomers of this compound will interact differently with the CSP, forming temporary diastereomeric complexes with different stabilities. researchgate.net This differential interaction leads to different retention times for each enantiomer, allowing for their separation and quantification. Commercially available chiral columns, such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose), are often effective for this type of separation. nih.gov The choice of mobile phase, typically a mixture of alkanes and alcohols, is critical for achieving optimal resolution. lcms.cz

Applications and Advanced Materials Incorporating 1,3 Oxazole Scaffolds

1,3-Oxazoles as Versatile Building Blocks in Complex Organic Synthesis

The 1,3-oxazole moiety is a fundamental building block in the total synthesis of numerous complex natural products, many of which exhibit significant biological activity. lifechemicals.com Synthetic chemists are drawn to these compounds due to their intricate structures and potent properties, which include antitumor, antibacterial, and antiviral activities. nio.res.inresearchgate.net The synthesis of these molecules often presents considerable challenges due to their complexity and the presence of multiple stereocenters. nio.res.in

Methodologies like the van Leusen oxazole (B20620) synthesis, which utilizes tosylmethyl isocyanide (TosMIC), have become powerful tools for constructing the oxazole core. mdpi.comnih.gov This reaction and others, such as the modified Robinson-Gabriel synthesis, are key steps in building complex fragments of larger natural products. pitt.edupitt.edu For instance, the synthesis of the C1' to C11' side chain of Leucascandrolide A, a marine-derived macrolide, employs a modified Robinson-Gabriel synthesis to form the crucial oxazole ring. pitt.edu

The oxazole ring is not just a passive component; its reactivity can be harnessed for further molecular elaboration. For example, 2-alkynyl oxazoles can undergo conjugate additions with various nucleophiles to create vinyl ethers, enamines, and other useful motifs for building molecular complexity. pitt.edu

Table 1: Examples of Natural Products Containing the 1,3-Oxazole Scaffold

| Natural Product | Source Organism (Typical) | Noted Biological Activity | Synthetic Relevance |

| Phorboxazoles | Marine Sponges (e.g., Phorbas sp.) | Cytotoxic, Antifungal | Target for total synthesis due to complex polyketide structure with multiple oxazoles. nio.res.in |

| Bengazoles | Marine Sponges (e.g., Jaspis sp.) | Antifungal, Anthelmintic | Synthetic challenge due to the unique bis-oxazole core. nio.res.in |

| Hennoxazoles | Marine Sponges (e.g., Polyfibrospongia) | Antiviral (HSV-1) | Target of total synthesis to explore structure-activity relationships. nio.res.in |

| Ulapualides | Nudibranchs and their dietary sponges | Cytotoxic, Antifungal | Complex cyclic peptides containing oxazole units. researchgate.net |

| Hinduchelins | Streptoalloteichus hindustanus | Iron-chelating | Unusual oxazole derivatives possessing a catechol unit. rsc.org |

| Leucamide A | Marine Sponges | Cytotoxic | Cyclic peptide whose synthesis has driven new oxazole chemistry discoveries. lifechemicals.com |

Role of Oxazole Derivatives in Catalysis (e.g., as Ligands)

In the realm of asymmetric catalysis, the development of chiral ligands to control the stereochemical outcome of a reaction is paramount. acs.org Oxazole derivatives have emerged as highly effective ligands for a variety of metal-catalyzed transformations. lifechemicals.com Their utility stems from the nitrogen atom in the ring, which can coordinate to a metal center, influencing its catalytic activity and selectivity.

Chiral oxazole-containing ligands, particularly those with a second coordinating group (e.g., pyridine-oxazole, bis-oxazoles), create a defined chiral environment around the metal catalyst. acs.orgscilit.com This has been successfully applied in numerous reactions, including:

Palladium-Catalyzed Cross-Coupling: Oxazole-based ligands have been developed for Suzuki-Miyaura, Negishi, and Stille cross-coupling reactions. scilit.comresearchgate.net For instance, novel bis(oxazole) pincer ligands have shown efficacy in Suzuki-Miyaura cross-coupling under aerobic conditions. scilit.com Specific phosphine (B1218219) ligands can direct the arylation of oxazoles to either the C2 or C5 position with high regioselectivity. organic-chemistry.org

Asymmetric Cyclization: Recently, planar-chiral oxazole-pyridine N,N-ligands were designed and used in a palladium-catalyzed asymmetric acetoxylative cyclization. acs.orgdicp.ac.cn These ligands proved highly effective in producing chiral cis-hydrobenzofurans, which are valuable bioactive molecules. acs.org

C-N Cross-Coupling: The synthesis of 2-arylaminooxazoles, which can be challenging, has been improved by the development of specialized ligands like EPhos for palladium-catalyzed reactions. nih.gov

The ability to immobilize oxazoline-containing ligands on soluble or insoluble supports offers the advantage of catalyst recovery and reuse, a key principle of green chemistry. nih.gov

Table 2: Selected Catalytic Applications of Oxazole-Based Ligands

| Ligand Type | Metal Catalyst | Reaction Type | Key Finding |

| Planar-chiral oxazole-pyridine | Palladium (Pd) | Asymmetric Acetoxylative Cyclization | Superior performance in producing chiral cis-hydrobenzofurans with excellent enantioselectivity. acs.orgdicp.ac.cn |

| Bis(oxazole) pincer ligands | Not specified | Suzuki-Miyaura Cross-Coupling | Effective catalysis under aerobic (air) conditions. scilit.com |

| EPhos (Biarylphosphine ligand) | Palladium (Pd) | C-N Cross-Coupling | Facilitates the formation of highly functionalized 2-arylaminooxazoles, previously difficult to access. nih.gov |

| Chiral oxazoline (B21484) derivatives | Various metals | General Asymmetric Catalysis | Can be immobilized on supports for catalyst recovery and reuse. nih.gov |

| Task-specific phosphines | Palladium (Pd) | Direct C-H Arylation | Allows for high regioselectivity at either the C2 or C5 position of the oxazole ring. organic-chemistry.org |

Applications in Materials Science

The rigid, planar, and aromatic nature of the 1,3-oxazole ring, combined with its electronic properties, makes it an attractive component for advanced materials. numberanalytics.com Oxazole derivatives are increasingly being explored in materials science for applications ranging from fluorescent sensors to electronic devices. researchgate.net

Many oxazole derivatives exhibit strong fluorescence, a property that has been harnessed for various sensing and imaging applications. researchgate.net These compounds can function as fluorescent dyes, pH probes, and, notably, as probes for nucleic acids. researchgate.netperiodikos.com.br

Benzoxazole and naphthoxazole derivatives, which feature an oxazole ring fused to a benzene (B151609) or naphthalene (B1677914) system, have emerged as sensitive and potentially safer alternatives to commonly used DNA intercalating dyes like ethidium (B1194527) bromide. periodikos.com.br These probes often show little fluorescence in solution but experience a significant enhancement in their emission upon binding to DNA. periodikos.com.brnih.gov For example, the oxazole yellow dye YO-PRO-1 is a mono-intercalator that is widely used in single-molecule fluorescence imaging of DNA. nih.gov The fluorescence emission intensity of these probes typically increases with higher concentrations of DNA, allowing for quantitative analysis. periodikos.com.br

Table 3: Examples of Fluorescent Oxazole Derivatives

| Compound Name/Class | Application | Mechanism/Property | Excitation/Emission (nm) |

| Oxazole Yellow (YO-PRO-1) | DNA Staining | Mono-intercalation into DNA helix, leading to fluorescence enhancement. nih.gov | ~491 / ~509 (when bound to DNA) |

| Oxazole Blue (PO-PRO-1) | Dead/Fixed Cell Staining | Cell-impermeant nucleic acid stain; fluoresces upon binding. | 434 / 457 (when bound to DNA) |

| Benzoxazole/Naphthoxazole Derivatives | DNA Probes | Bind to DNA, primarily through intercalation, with enhanced fluorescence. periodikos.com.br | Varies with structure |

The electron-deficient nature of the oxazole ring makes it a useful building block for materials used in optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs) and polymer solar cells. ontosight.airesearchgate.net In OLEDs, oxazole-based compounds can be used as emissive materials or as electron-transport layers (ETL) to improve device efficiency and color purity. nih.govnumberanalytics.com

Researchers have designed deep blue emitters for OLEDs by incorporating oxazole derivatives into dual-core structures with molecules like anthracene (B1667546) and pyrene. nih.gov In one study, a material named TPO-AP, which contains an oxazole moiety, was used as the emitting layer in a non-doped device, achieving a high external quantum efficiency of 4.26%. nih.gov The incorporation of the oxazole group helps to maintain charge balance within the device, even at high current densities. nih.gov

In the field of polymer solar cells, copolymers containing bisoxazole units have been synthesized. rsc.org The oxazole ring's strong electron-withdrawing ability and planarity can lead to polymers with wider absorption spectra and higher carrier mobility, which are desirable for improving power conversion efficiency. rsc.org

The incorporation of oxazole rings into polymer backbones can impart desirable properties such as high thermal stability and chemical resistance. ontosight.ai Poly(2-oxazoline)s, a related class of polymers, have gained significant interest as biomaterials, rivaling poly(ethylene glycol) (PEG) in some applications. nih.govnih.gov The rich chemistry of these polymers allows for extensive tailoring of their properties, including hydrophilic-lipophilic balance and molecular architecture. nih.gov

Contribution to Agrochemical Research and Development

The 1,3-oxazole scaffold is a significant structural component in the development of modern agrochemicals, including fungicides, herbicides, and insecticides. thepharmajournal.comnumberanalytics.comresearchgate.net The search for new pesticides with novel modes of action is critical for managing resistance in pests and diseases. mdpi.com

Oxazole derivatives have been identified as lead structures in all major areas of crop protection. researchgate.net For example:

Insecticides: Recently, a series of novel insecticides was developed based on the natural product α-santonin, incorporating an oxazole ring. acs.orgnih.gov Several of these derivatives showed potent activity against pests like the diamondback moth (Plutella xylostella) and aphids (Myzus persicae). acs.orgnih.gov One derivative, VII19, was found to inhibit the glutathione (B108866) S-transferase (GST) enzyme in P. xylostella. acs.org

Fungicides: The fungicide oxadixyl (B1677826) operates by inhibiting fungal RNA synthesis. numberanalytics.com

Herbicides: The oxazole ring is present in various herbicidally active compounds. researchgate.net

The structural versatility of the oxazole core allows chemists to synthesize large libraries of compounds for screening, facilitating the discovery of new agrochemical leads with high efficacy and, in some cases, improved safety profiles for non-target organisms. mdpi.comacs.org

Table 4: Examples of Oxazole Derivatives in Agrochemical Research

| Compound Class/Example | Application | Target Organism/Pest | Mode of Action (if known) |

| α-Santonin-based oxazoles (e.g., VII19, VII20) | Insecticide | Plutella xylostella (Diamondback moth) | Inhibition of glutathione S-transferase (GST). acs.org |

| α-Santonin-based oxazoles (e.g., VII14) | Insecticide | Myzus persicae (Green peach aphid) | Potent aphicidal activity, superior to the rotenone (B1679576) standard in studies. nih.gov |

| Oxadixyl | Fungicide | Various fungal pathogens | Inhibits fungal RNA synthesis. numberanalytics.com |

| General oxazole/isoxazole (B147169) classes | Herbicides, Fungicides, Insecticides | Weeds, Fungi, Insects | Serve as key structural motifs in a wide range of commercial and developmental agrochemicals. researchgate.net |

General Relevance as Privileged Scaffolds in Chemical Science

The 1,3-oxazole motif is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This fundamental structure is recognized in chemical science as a "privileged scaffold". The term, first introduced by Evans et al. in the late 1980s, describes molecular frameworks that are capable of binding to a diverse range of biological targets, thereby exhibiting a wide array of biological activities. vulcanchem.com The versatility of the 1,3-oxazole ring system makes it a cornerstone in the design and synthesis of novel molecules with significant applications in medicinal chemistry, materials science, and agrochemicals. mdpi.comontosight.ai

The privileged nature of the 1,3-oxazole scaffold stems from its unique electronic and structural properties. It is a planar, weakly basic ring system that can engage in various non-covalent interactions, such as hydrogen bonding, and π-stacking, which are crucial for binding to biological receptors and enzymes. google.com The oxazole ring is also relatively stable and can be readily functionalized at its C2, C4, and C5 positions, allowing for the creation of large and diverse chemical libraries for drug discovery and material science exploration. ontosight.aigoogle.com This structural versatility enables chemists to fine-tune the steric, electronic, and physicochemical properties of oxazole-containing compounds to optimize their interaction with specific targets.

The significance of this scaffold is underscored by its presence in numerous natural products that exhibit potent biological effects. derpharmachemica.com For instance, the marine natural products known as phorbazoles, which are chlorinated phenylpyrrolyloxazoles, have demonstrated carcinostatic activity. biointerfaceresearch.com This has inspired extensive research into the synthesis of oxazole derivatives, leading to the development of compounds with a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic activities. cbccollege.ingoogleapis.comfluorochem.co.uk

In the realm of advanced materials, the conjugated nature of the oxazole ring, especially when substituted with aryl groups, gives rise to valuable photophysical properties. acs.org These derivatives can exhibit strong fluorescence, making them useful as fluorescent probes and as active components in organic light-emitting diodes (OLEDs). rsc.orgrsc.org The ability to systematically modify the substituents on the oxazole core allows for the tuning of emission wavelengths, leading to the development of materials with colors spanning the visible spectrum from blue to orange. rsc.org

The compound 1-(1,3-Oxazol-5-yl)ethan-1-ol (B6262214) is a simple derivative that embodies the core 1,3-oxazole scaffold. While specific research detailing the extensive applications of this particular molecule is not widely documented in public literature, its structure as a 5-substituted oxazole places it within a class of compounds of significant interest. bohrium.com For example, research into 5-hydroxyalkylamino-1,3-oxazoles has revealed potential antiviral activities, specifically against human cytomegalovirus (HCMV). researchgate.net Furthermore, the synthesis of various 5-substituted oxazole derivatives is a key area of research for generating novel compounds with potential therapeutic value, such as anticancer agents. evitachem.com Given the established importance of the 5-position for biological activity and material properties, this compound represents a fundamental building block with the potential for further elaboration into more complex and functional molecules.

The broad utility of the 1,3-oxazole scaffold is demonstrated by the diverse applications of its derivatives. The following tables summarize key research findings for various substituted oxazoles in medicinal chemistry and materials science.

Table 1: 1,3-Oxazole Derivatives in Medicinal Chemistry

| Compound Class/Derivative | Research Focus | Key Findings | Citations |

|---|---|---|---|

| 2-N-Aryl-5-substituted-1,3-oxazoles | 5-Lipoxygenase (5-LOX) Inhibition | Identified as potent inhibitors, relevant for anti-inflammatory applications. | rsc.org |

| 5-Sulfonyl-1,3-oxazole-4-carboxylates | Anticancer Activity | Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate showed potent cytotoxicity against 60 human cancer cell lines. | evitachem.com |

| 5-Hydroxyalkylamino-1,3-oxazoles | Antiviral Activity | Derivatives showed activity against human cytomegalovirus (HCMV) in in vitro assays. | researchgate.net |

| Thiophene-substituted oxazoles | Anticancer Activity | Demonstrated potency and selectivity against various carcinoma cell lines including renal, lung, and breast cancer. | cbccollege.in |

| Chlorinated phenylpyrrolyloxazoles (Phorbazoles) | Anticancer Activity | Natural products isolated from marine sponges with reported carcinostatic activity. | biointerfaceresearch.com |

| Oxazolo[5,4-d]pyrimidines | Immunosuppressive & Antiviral Activity | Derivatives showed potential as immunosuppressive agents and significant antiviral activity against Herpes Simplex Virus 1 (HHV-1). | mdpi.com |

Table 2: 1,3-Oxazole Derivatives in Advanced Materials

| Compound Class/Derivative | Application Area | Key Findings | Citations |

|---|---|---|---|

| 2,5-Diaryl-substituted oxazoles | Liquid Scintillators | Highly fluorescent and efficient solutes for liquid scintillation counting. | acs.org |

| Benzobis[1,2-d:4,5-d′]oxazole (BBO) core materials | Organic Light-Emitting Diodes (OLEDs) | Synthesized as electrochemically stable, multi-colored dopants achieving deep blue-to-orange electroluminescence. High fluorescence quantum yields (33–98%) were observed. | rsc.orgrsc.org |

Future Directions and Emerging Research Avenues for 1 1,3 Oxazol 5 Yl Ethan 1 Ol

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies for 5-substituted oxazoles often rely on established methods like the Van Leusen reaction, which involves the use of tosylmethyl isocyanide (TosMIC). nih.gov While effective, these methods can present challenges related to reagent stability and waste generation. Future research should prioritize the development of more sustainable and efficient synthetic pathways to 1-(1,3-oxazol-5-yl)ethan-1-ol (B6262214).

Key areas for investigation include:

Green Chemistry Approaches: Exploring the use of environmentally benign solvents, such as water or ionic liquids, and catalysts derived from earth-abundant metals would represent a significant step towards sustainability. researchgate.net Calcium-catalyzed methods, for instance, have shown promise in the synthesis of other 5-aminooxazoles and could be adapted. researchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow process for the synthesis of this compound could lead to higher yields and purity while minimizing reaction times and waste.

Biocatalysis: The use of enzymes to catalyze the formation of the oxazole (B20620) ring or the introduction of the hydroxyethyl (B10761427) side chain could offer a highly selective and environmentally friendly synthetic route.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Green Chemistry | Reduced environmental impact, use of renewable resources. | Development of novel catalysts and solvent systems. |

| Flow Chemistry | Improved safety, scalability, and process control. | Reactor design and optimization of reaction parameters. |

| Biocatalysis | High selectivity, mild reaction conditions. | Enzyme screening and engineering. |

Exploration of Undiscovered Reactivity and Transformative Chemistry

The reactivity of the oxazole ring is well-documented, with known susceptibility to electrophilic substitution at the C5 position and nucleophilic attack under certain conditions. tandfonline.com However, the interplay between the oxazole core and the 1-hydroxyethyl substituent in this compound could lead to novel and unexplored chemical transformations.

Future research in this area could focus on:

Functional Group Interconversion: Investigating the transformation of the hydroxyl group into other functional moieties (e.g., halides, amines, ethers) to create a library of derivatives for further study.

Cycloaddition Reactions: The oxazole ring can participate as a diene in Diels-Alder reactions, providing a route to complex nitrogen-containing heterocycles. The influence of the C5 substituent on the course of these reactions warrants investigation.

Organometallic Chemistry: Directed metallation of the oxazole ring, guided by the hydroxyl group, could enable regioselective functionalization at other positions, opening up new avenues for structural diversification.

Integration of Advanced Computational Modeling with Experimental Research

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental design and accelerating the discovery process. For this compound, a synergistic approach combining computational modeling and experimental work is crucial.

Potential computational studies include:

Density Functional Theory (DFT) Calculations: DFT can be employed to predict the molecule's electronic structure, spectroscopic properties, and reactivity. This can help in understanding its stability and identifying the most likely sites for chemical reactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling: If a series of derivatives are synthesized, QSAR models can be developed to correlate their structural features with their biological activity or other properties, aiding in the design of more potent or effective compounds.

Molecular Docking Simulations: In the context of medicinal chemistry, molecular docking can be used to predict how this compound and its derivatives might bind to biological targets like enzymes or receptors, providing insights into their potential therapeutic applications. The integration of these computational methods with experimental validation is a key strategy for modern chemical research. nih.gov

| Computational Method | Application for this compound |

| DFT Calculations | Prediction of electronic properties and reactivity. |

| QSAR Modeling | Correlation of structure with biological activity. |

| Molecular Docking | Prediction of binding to biological targets. |

Applications in New Chemical Spaces and Interdisciplinary Research

The true potential of this compound will be realized through its application in diverse and interdisciplinary fields. The functionalized oxazole motif is a privileged structure in medicinal chemistry and has also found use in materials science. lifechemicals.com

Future applications to be explored include:

Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential therapeutic properties. The oxazole ring is present in numerous biologically active compounds, and the hydroxyethyl group provides a handle for further derivatization. researchgate.net

Materials Science: The oxazole nucleus can be incorporated into polymers or organic electronic materials. The properties of such materials could be fine-tuned by modifying the substituent at the C5 position.

Chemical Biology: The development of fluorescent probes or chemical tools based on the this compound scaffold for studying biological processes.

Q & A

Basic Research Question

- ¹H NMR : Expect signals for the oxazole ring protons (δ 7.5–8.5 ppm, aromatic protons) and the ethanol moiety (δ 4.7–4.8 ppm for the hydroxyl-bearing CH and δ 1.4–1.5 ppm for the CH₃ group). Coupling constants (e.g., ) confirm stereochemistry .

- IR : O–H stretching (~3200–3600 cm⁻¹) and C=N/C–O vibrations in the oxazole ring (1600–1650 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z corresponding to (theoretical MW: 113.05). Fragmentation patterns should align with cleavage of the ethanol group.

What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

Advanced Research Question

Density Functional Theory (DFT) simulations can model:

- Electrophilicity : The oxazole ring’s electron-deficient nature enhances reactivity toward nucleophiles.

- Hydrogen-bonding capacity : The hydroxyl group participates in intermolecular interactions, affecting solubility and crystallization.

Software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets is recommended. Compare results with X-ray crystallography data (if available) to validate computational models .

How does this compound interact with biological targets, and what in vitro assays are appropriate for evaluating its activity?

Advanced Research Question

The oxazole moiety may engage in π-π stacking or hydrogen bonding with biomolecules. For preliminary screening:

- Antifibrotic activity : Use a bleomycin-induced pulmonary fibrosis model in rats. Administer 50 mg/kg intragastrically and assess histopathology .

- Hemorheological effects : Incubate blood samples with the compound (10⁻⁵ g/mL) and measure viscosity changes using rotational viscometry .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to determine IC₅₀ values.

How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved during structural elucidation?

Advanced Research Question

Unexpected NMR splitting may arise from:

- Dynamic effects : Variable-temperature NMR can identify conformational exchange broadening.

- Impurities : Purify via preparative HPLC or recrystallization.

- Stereochemical ambiguity : Compare experimental data with computed NMR chemical shifts (using tools like ACD/Labs or MestReNova) .

What strategies improve the stability of this compound under storage or reaction conditions?

Basic Research Question

- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent oxidation.

- Light sensitivity : Use amber vials to avoid photodegradation.

- Reaction stability : Add radical scavengers (e.g., BHT) during catalytic reactions to suppress side pathways .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

Key scalability issues include:

- Catalyst efficiency : Transition from FePC to heterogeneous catalysts (e.g., Fe-doped zeolites) to reduce costs.